N-3-isoxazolyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Übersicht
Beschreibung
N-3-isoxazolyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (also known as LY404187) is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It was first synthesized by researchers at Eli Lilly and Company in the late 1990s as a potential treatment for neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
Wirkmechanismus
LY404187 acts as a selective antagonist of the mGluR1 receptor, which is involved in the regulation of glutamate signaling in the brain. By blocking the activity of this receptor, LY404187 reduces the excitotoxicity that can occur in neurological disorders and may also have anti-inflammatory effects.
Biochemical and Physiological Effects
LY404187 has been shown to have a number of biochemical and physiological effects in preclinical studies. These include reducing the levels of inflammatory cytokines in the brain, increasing the levels of antioxidant enzymes, and improving the function of mitochondria.
Vorteile Und Einschränkungen Für Laborexperimente
LY404187 has several advantages for use in laboratory experiments, including its high selectivity for the mGluR1 receptor and its ability to cross the blood-brain barrier. However, its relatively low solubility in water and its potential for off-target effects may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on LY404187. These include:
1. Further preclinical studies to investigate the potential therapeutic effects of LY404187 in neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
2. Development of more water-soluble analogs of LY404187 that could be used in a wider range of experimental settings.
3. Investigation of the potential use of LY404187 as a tool for studying the role of the mGluR1 receptor in normal and pathological brain function.
4. Clinical trials to evaluate the safety and efficacy of LY404187 in humans with neurological disorders.
5. Exploration of the potential use of LY404187 in combination with other drugs or therapies for the treatment of neurological disorders.
In conclusion, LY404187 is a selective antagonist of the mGluR1 receptor that has shown promise as a potential treatment for neurological disorders. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
LY404187 has been extensively studied in preclinical models of neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. In these studies, LY404187 has been shown to have neuroprotective effects and to improve cognitive function.
Eigenschaften
IUPAC Name |
6-methyl-N-(1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-8-2-3-9-10(7-18-11(9)6-8)13(16)14-12-4-5-17-15-12/h4-5,7-8H,2-3,6H2,1H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOAPIZYKOSZSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC=C2C(=O)NC3=NOC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.